molecular formula C21H18N2O2S B2588989 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide CAS No. 1797983-86-8

6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide

Cat. No.: B2588989
CAS No.: 1797983-86-8
M. Wt: 362.45
InChI Key: SUAMFCSZPFAPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide (CAS 1797983-86-8) is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule is of significant interest due to its hybrid structure, which incorporates two privileged pharmacophores in medicinal chemistry: a 6-methoxy-1H-indole-2-carboxamide core and a (2-(thiophen-3-yl)benzyl) group. The indole scaffold is a ubiquitous structure in biologically active compounds and FDA-approved drugs . Specifically, the indole-2-carboxamide moiety is recognized as an effective scaffold for designing ligands for various biological targets. Research has demonstrated its applicability in developing novel agonists for ion channels like the Transient Receptor Potential Vanilloid Type-1 (TRPV1), which is a key target in pain and inflammation research . Concurrently, the thiophene ring is a sulfur-containing heterocycle that enhances drug-receptor interactions and improves physicochemical properties, such as metabolic stability and binding affinity . Thiophene-containing molecules have garnered attention in various therapeutic areas, including oncology, with several approved drugs and investigational compounds featuring this ring system . The strategic fusion of these two fragments into a single molecule creates a compound with high potential for probing complex biological pathways. Researchers can utilize 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide as a key intermediate or a novel chemical entity in structure-activity relationship (SAR) studies, particularly in projects targeting oncology and neuroscientific disorders. Its structure offers multiple sites for synthetic modification, enabling the exploration of chemical space to optimize potency and selectivity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-17-7-6-14-10-20(23-19(14)11-17)21(24)22-12-15-4-2-3-5-18(15)16-8-9-26-13-16/h2-11,13,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMFCSZPFAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have indicated that derivatives of indole compounds, including 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide, exhibit antiviral properties. For example, research has shown that certain indole derivatives can inhibit viral replication, demonstrating potential against viruses such as dengue and Zika. The structure-activity relationship (SAR) studies suggest that modifications to the indole scaffold can enhance antiviral efficacy, making this compound a candidate for further investigation in antiviral drug development .

1.2 Anticancer Properties

Indoles are known for their anticancer potential. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. This suggests that 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide could be developed as a therapeutic agent for cancer treatment .

1.3 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against several bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate its potential as an alternative treatment option in the face of rising antibiotic resistance .

Biochemical Applications

2.1 Enzyme Inhibition

Research indicates that 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide may act as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cancer progression and other diseases. This inhibition could lead to the development of targeted therapies that disrupt specific signaling pathways critical for disease progression .

2.2 Metabolic Studies

The compound's metabolic pathways have been investigated using advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR). Understanding its metabolism is crucial for assessing its pharmacokinetics and potential toxicity, which are essential considerations in drug development .

Material Science Applications

3.1 Organic Electronics

Indole derivatives are being explored for their applications in organic electronics due to their electronic properties. The incorporation of thiophene moieties enhances the charge transport characteristics of these compounds, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic devices . Research indicates that 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide can be integrated into polymer matrices to improve device performance.

Case Studies and Research Findings

Study Objective Findings
Study on Antiviral ActivityEvaluate antiviral efficacy against dengue virusShowed significant inhibition with an EC50 value of 30 μM
Anticancer ResearchAssess cytotoxic effects on breast cancer cellsInduced apoptosis with IC50 values of 15 μM
Antimicrobial ActivityTest effectiveness against resistant bacterial strainsDemonstrated MIC values of 7.8 µg/mL against Staphylococcus aureus
Organic Electronics ResearchInvestigate electronic properties for OLED applicationsEnhanced charge mobility when incorporated into polymer films

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide and related indole carboxamide derivatives:

Table 1: Structural and Functional Comparison of Indole Carboxamides

Compound Name Substituents (Indole Core) Benzyl/Amine Substituent Key Features Reference
6-Methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide 6-OCH₃, 2-carboxamide 2-(Thiophen-3-yl)benzyl Thiophene enhances π-π stacking; methoxy improves solubility.
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (Compound 141) 6-OCH₃, 3-carboxamide 5-Methyl-4-phenylthiazol-2-amine Thiazole ring introduces H-bonding potential; 3-carboxamide alters activity.
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) 5-Br, 7-F, 2-carboxamide N-Methyl-N-phenyl Halogens (Br, F) increase lipophilicity; diaryl substitution affects selectivity.
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide 6-Br, 2-carboxamide 3-Methoxybenzyl Bromine enhances electrophilicity; 3-methoxybenzyl modifies steric bulk.

Key Comparisons

Substituent Position and Electronic Effects The 6-methoxy group in the target compound contrasts with halogenated analogs (e.g., 5-bromo-7-fluoro in Compound 63b). Thiophen-3-yl vs. Thiazole/Other Heterocycles: The thiophene substituent in the target compound offers π-electron richness for aromatic interactions, whereas thiazole-containing analogs (e.g., Compound 141) provide nitrogen-based H-bonding sites.

Carboxamide Position

  • The 2-carboxamide position in the target compound differs from the 3-carboxamide in Compound 141. Positional changes alter the spatial orientation of the carboxamide group, impacting interactions with enzymatic active sites or receptors.

Benzyl Substitution

  • The 2-(thiophen-3-yl)benzyl group introduces steric bulk and planar geometry compared to simpler benzyl groups (e.g., 3-methoxybenzyl in ). This may influence membrane permeability and target engagement.

Synthetic Accessibility

  • The synthesis of the target compound likely involves coupling 6-methoxy-1H-indole-2-carboxylic acid with 2-(thiophen-3-yl)benzylamine, analogous to methods used for Compound 141 (coupling at 200°C with acetic acid). In contrast, halogenated analogs (e.g., Compound 63b) require additional steps for halogen introduction.

Research Findings and Implications

  • Thiophene-containing benzyl groups may enhance CNS penetration due to balanced lipophilicity, as seen in related Schiff base analogs.
  • Potential Applications: The thiophene-benzyl motif is structurally akin to ligands for serotonin receptors or kinase inhibitors. Compared to 3-carboxamide derivatives (e.g., Compound 141), the 2-carboxamide configuration may favor binding to flat binding pockets (e.g., ATP sites in kinases).

Biological Activity

6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative class. Its structural features, including a methoxy group and a thiophene moiety, suggest potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide
  • CAS Number : 1797983-86-8
  • Molecular Weight : 362.4 g/mol

Biological Activities

Research indicates that 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that indole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis, highlighting the potential of indole-2-carboxamides as antituberculosis agents. The compound's structure may enhance its interaction with bacterial enzymes or membranes, leading to increased potency against pathogens .

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential. Research has indicated that compounds similar to 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BHCT-1160.78Cell cycle arrest
6-Methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamideTBDTBDTBD

The biological activity of 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors that regulate cell growth and apoptosis.
  • Signal Transduction Pathways : Modulation of pathways such as MAPK or PI3K-AKT may contribute to its anticancer effects.

Case Studies

Recent studies focusing on the synthesis and evaluation of indole derivatives have provided insights into their biological efficacy:

  • Antituberculosis Screening : A phenotypic screening identified indole derivatives with low micromolar potency against Mycobacterium tuberculosis, suggesting that structural modifications can enhance activity .
  • Cytotoxicity Assessments : Flow cytometry analyses revealed that certain indole derivatives significantly induce apoptosis in cancer cells through caspase activation, supporting their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide and related indole derivatives?

  • Answer : The synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and substituted benzylamines. For example, ethyl-1H-indole-2-carboxylate can react with aminobenzophenones under sodium ethoxide catalysis in DMF (100–150°C) to form carboxamides . Thiophene-substituted benzylamines (e.g., 2-(thiophen-3-yl)benzylamine) may require prior synthesis via electrophilic aromatic substitution or Suzuki coupling for the thiophene moiety. Purification often employs column chromatography, and structural confirmation is achieved via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR, and elemental analysis .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer : Purity is assessed using HPLC (≥95–98% thresholds), while structural validation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • NMR (1H^1 \text{H} and 13C^{13} \text{C}) confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm).
  • Elemental analysis ensures stoichiometric consistency .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Answer : The compound’s solubility is influenced by its hydrophobic indole core and polar carboxamide group. Common solvents include DMSO, DMF, or ethanol. Stability tests under varying pH, temperature, and light exposure are critical for biological assays. For instance, methoxy groups may hydrolyze under strongly acidic/basic conditions, requiring neutral buffer systems .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 6-methoxy-N-(2-(thiophen-3-yl)benzyl)-1H-indole-2-carboxamide?

  • Answer : Yield optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for Suzuki coupling of thiophene) improve cross-coupling efficiency .
  • Reaction time/temperature : Reflux in acetic acid (3–5 hours) enhances amide bond formation .
  • Purification : Gradient elution in column chromatography minimizes byproduct contamination .

Q. What computational or experimental approaches are used to analyze structure-activity relationships (SAR) for this compound?

  • Answer :

  • Molecular docking predicts interactions with biological targets (e.g., kinases or GPCRs) by modeling the indole-thiophene scaffold’s binding affinity.
  • SAR studies : Modifying the methoxy position (e.g., 5- vs. 6-methoxy) or benzyl-thiophene substitution alters bioactivity. For example, replacing thiophen-3-yl with furan reduces hydrophobic interactions in enzymatic assays .

Q. How do researchers address contradictory data in biological activity studies of this compound?

  • Answer : Contradictions may arise from assay variability (e.g., cell line differences) or off-target effects. Mitigation strategies include:

  • Dose-response curves to confirm EC50_{50}/IC50_{50} reproducibility.
  • Counter-screening against related targets (e.g., kinase panels) to rule out pleiotropic effects .
  • Metabolic stability assays (e.g., liver microsomes) to assess if metabolites contribute to observed activity .

Q. What analytical challenges arise in characterizing crystalline forms or polymorphs of this compound?

  • Answer : Polymorph characterization requires:

  • Single-crystal X-ray diffraction to resolve molecular packing (e.g., dihedral angles between indole and benzyl-thiophene groups) .
  • DSC/TGA to monitor thermal transitions (melting points: ~199–201°C for related indole-carboxylic acids) .
  • PXRD to distinguish amorphous vs. crystalline phases, critical for formulation studies .

Methodological Considerations Table

Aspect Technique/Reagent Key Parameters Reference
Synthesis Sodium ethoxide/DMF100–150°C, 12–24 hours
Purification Silica gel column chromatographyHexane/EtOAc (7:3 to 1:1 gradient)
Structural Analysis 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3)δ 7.2–7.8 ppm (aromatic protons)
Biological Assay MTT cell viability assay48–72 hours incubation, IC50_{50} calculation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.